

The Solubility Profile of Neohesperidin in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: *Neohesperidin*

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This technical guide provides a comprehensive overview of the solubility of **neohesperidin**, a flavonoid glycoside found in citrus fruits, in various organic solvents. Understanding the solubility of **neohesperidin** is critical for its extraction, purification, formulation, and application in the pharmaceutical and food industries. This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and presents a generalized workflow for these procedures.

Quantitative Solubility Data

The solubility of **neohesperidin** and its derivative, **neohesperidin** dihydrochalcone (NHDC), has been reported in a range of organic solvents and aqueous solutions. The following table summarizes the available quantitative data to facilitate comparison.

Compound	Solvent	Temperature	Solubility
Neohesperidin	Water	37 °C	161.81 µg/mL[1]
Neohesperidin Dihydrochalcone (NHDC)	Dimethyl Sulfoxide (DMSO)	Not Specified	~25 mg/mL[2]
Neohesperidin Dihydrochalcone (NHDC)	Dimethyl Sulfoxide (DMSO)	Not Specified	100 mg/mL (ultrasonic assistance may be needed)[3]
Neohesperidin Dihydrochalcone (NHDC)	Dimethylformamide (DMF)	Not Specified	~50 mg/mL[2]
Neohesperidin Dihydrochalcone (NHDC)	Ethanol	Not Specified	~25 mg/mL[2]
Neohesperidin Dihydrochalcone (NHDC)	Ethanol	20 °C	12 g/L
Neohesperidin Dihydrochalcone (NHDC)	Ethanol + Water (1:1, v/v)	20 °C	123 g/L
Neohesperidin Dihydrochalcone (NHDC)	Water	20 °C	0.4 g/L
Neohesperidin Dihydrochalcone (NHDC)	Water	80 °C	650 g/L

Note: **Neohesperidin** is reported to be easily soluble in methanol and almost insoluble in ether, though specific quantitative data is not readily available.

Experimental Protocols for Solubility Determination

The determination of **neohesperidin** solubility typically employs established methods such as the shake-flask technique, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Shake-Flask Method (based on OECD Guideline 105)

This is a widely accepted method for determining the water solubility of compounds. A similar principle is applied for organic solvents.

Objective: To determine the saturation solubility of **neohesperidin** in a specific solvent at a given temperature.

Materials:

- **Neohesperidin** (solid, pure form)
- Solvent of interest (e.g., ethanol, methanol, DMSO)
- Thermostatically controlled shaker or water bath
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μm)

Procedure:

- An excess amount of solid **neohesperidin** is added to a known volume of the solvent in a sealed flask.
- The flask is agitated in a thermostatically controlled shaker or water bath at a constant temperature until equilibrium is reached. The time to reach equilibrium should be predetermined in preliminary tests.

- After reaching equilibrium, the suspension is allowed to stand to let the undissolved particles settle.
- A sample of the supernatant is withdrawn and centrifuged to further separate any suspended particles.
- The clear supernatant is then carefully sampled, diluted as necessary with an appropriate solvent, and filtered through a syringe filter.
- The concentration of **neohesperidin** in the filtrate is determined using a validated analytical method, typically HPLC.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To quantify the concentration of dissolved **neohesperidin**.

Typical HPLC System:

- HPLC instrument with a UV-Vis detector
- Reversed-phase C18 column
- Mobile phase: A mixture of an aqueous component (e.g., water with a small percentage of formic acid) and an organic component (e.g., methanol or acetonitrile). The exact composition can be optimized.
- Isocratic or gradient elution

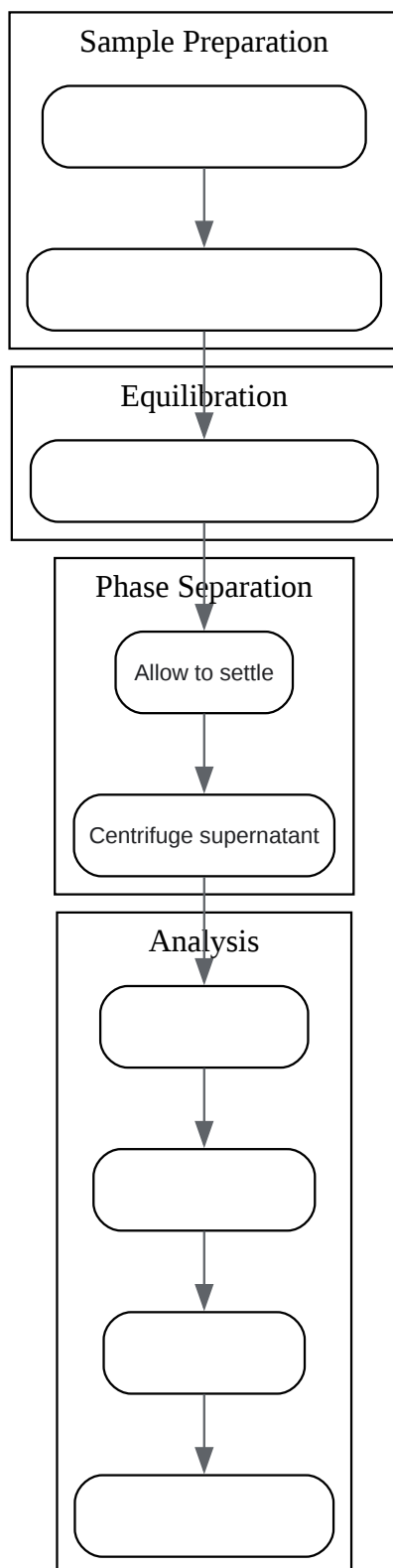
Procedure:

- A calibration curve is prepared using standard solutions of **neohesperidin** of known concentrations.
- The filtered sample from the shake-flask experiment is injected into the HPLC system.
- The peak area of **neohesperidin** in the sample chromatogram is measured.

- The concentration of **neohesperidin** in the sample is calculated by comparing its peak area to the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of **neohesperidin** solubility.



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Caption: Workflow for determining **neohesperidin** solubility.

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